molecular formula C16H17BrN2O5S B7572779 N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide

N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide

Cat. No. B7572779
M. Wt: 429.3 g/mol
InChI Key: SNQICXPVQKTYLR-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide is a chemical compound with the molecular formula C20H20BrN2O5S. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves the inhibition of B-Raf, which is a critical component of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and it is frequently dysregulated in cancer. By inhibiting B-Raf, N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide can block the downstream signaling events that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of B-Raf, which makes it a valuable tool for studying the MAPK/ERK signaling pathway and its role in cancer. However, the compound also has some limitations, including its relatively low solubility and stability in aqueous solutions.

Future Directions

There are several future directions for research on N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. One area of research is the development of more potent and selective inhibitors of B-Raf that can overcome the limitations of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to elucidate the compound's mechanism of action and its effects on other signaling pathways and cellular processes.

Synthesis Methods

The synthesis of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.

Scientific Research Applications

N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to be a potent inhibitor of B-Raf, which is a key oncogenic driver in several types of cancer. The compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5S/c1-10(2)24-14-5-4-11(6-15(14)23-3)16(20)19-25(21,22)13-7-12(17)8-18-9-13/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQICXPVQKTYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC(=CN=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide

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